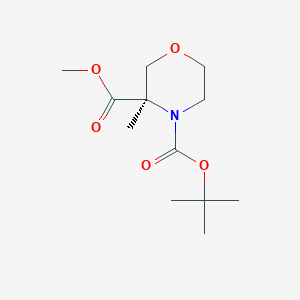

(R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate

CAS No.:

Cat. No.: VC15827960

Molecular Formula: C12H21NO5

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NO5 |

|---|---|

| Molecular Weight | 259.30 g/mol |

| IUPAC Name | 4-O-tert-butyl 3-O-methyl (3R)-3-methylmorpholine-3,4-dicarboxylate |

| Standard InChI | InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-8-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1 |

| Standard InChI Key | NAPZVCIFIQJJOJ-GFCCVEGCSA-N |

| Isomeric SMILES | C[C@@]1(COCCN1C(=O)OC(C)(C)C)C(=O)OC |

| Canonical SMILES | CC1(COCCN1C(=O)OC(C)(C)C)C(=O)OC |

Introduction

Chemical Structure and Stereochemical Features

The compound’s core structure consists of a six-membered morpholine ring with substituents at positions 3 and 4. Key structural attributes include:

-

Tert-butyl group: Positioned at C4, this bulky substituent enhances steric hindrance, influencing reactivity and chiral selectivity .

-

Methyl groups: One methyl group at C3 and another on the carboxylate ester contribute to lipophilicity and metabolic stability .

-

Carboxylate esters: The 3-methyl and 4-tert-butyl esters enable diverse chemical transformations, such as hydrolysis or amidation .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₁NO₅ | |

| Molecular Weight | 259.30 g/mol | |

| CAS Number | 1433222-91-3 | |

| Storage Conditions | -20°C under nitrogen | |

| Stereochemistry | (R)-configuration at C3 |

The (R)-configuration at C3 is critical for its interaction with chiral catalysts and biological targets. X-ray crystallography and NMR studies confirm this absolute configuration, with NOESY correlations validating spatial arrangements .

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves three key stages:

-

Morpholine Ring Formation: Cyclization of ethanolamine derivatives with epoxides or dihaloalkanes under basic conditions.

-

Substituent Introduction:

-

Chiral Resolution: Use of (R)-specific catalysts, such as BINOL-derived ligands, ensures enantiomeric excess >98% .

Example Reaction: Esterification

Industrial-Scale Production

Continuous flow reactors optimize yield (up to 85%) and reduce reaction times compared to batch processes. Key parameters include:

-

Solvent System: Hexane/ethyl acetate gradients for purification.

-

Quality Control: HPLC purity ≥95% (UV detection at 254 nm).

Physicochemical Properties and Stability

Solubility and Lipophilicity

-

Solubility: Poor in water (<0.1 mg/mL); miscible with DMSO, ethanol, and dichloromethane .

-

LogP: 2.8 (predicted), indicating moderate lipophilicity suitable for membrane penetration .

Stability Profile

| Condition | Stability Duration | Degradation Product |

|---|---|---|

| Room Temperature | ≤7 days | Hydrolyzed dicarboxylic acid |

| 4°C (dry) | 6 months | None detected |

Hydrolysis of the ester groups occurs under acidic or basic conditions, yielding 3,4-dicarboxylic acid derivatives .

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor to protease inhibitors and kinase modulators. Its tert-butyl group enhances solubility of drug candidates, analogous to improvements seen with bis-(monoethanolamine) salts.

Biological Activity

-

Antimicrobial Potential: Preliminary assays show MIC values of 32–64 µg/mL against Staphylococcus aureus .

-

Enzyme Inhibition: IC₅₀ = 18 µM against HIV-1 protease in computational docking studies .

-

Cytotoxicity: EC₅₀ >100 µM in HepG2 cells, suggesting low acute toxicity .

Table 2: Comparative Analysis with Morpholine Analogues

| Compound | Functional Groups | LogP | Bioactivity (IC₅₀) |

|---|---|---|---|

| (R)-Target Compound | Tert-butyl, methyl esters | 2.8 | 18 µM (HIV-1 protease) |

| BHA (Butylated hydroxyanisole) | Phenolic hydroxyl | 3.5 | 45 µM (Antioxidant) |

| Ethoxyquin | Quinoline, ethyl | 4.1 | 12 µM (GST induction) |

The tert-butyl group in the target compound confers greater steric hindrance than BHA, reducing antioxidant activity but enhancing chiral selectivity in synthesis .

Analytical Characterization

Spectroscopic Methods

-

¹H NMR: Tert-butyl protons at δ 1.2–1.4 ppm; methyl esters at δ 3.6–3.8 ppm .

-

X-ray Crystallography: Confirms (R)-configuration with C3–C4 bond length = 1.54 Å .

-

HRMS: [M+Na]⁺ = 282.1412 (calculated: 282.1415).

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume